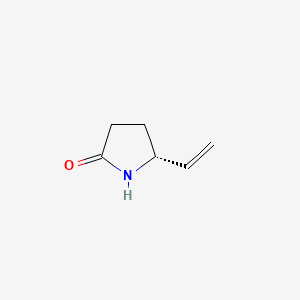
(R)-5-Vinylpyrrolidin-2-one
Overview
Description
(R)-5-Vinylpyrrolidin-2-one, also known as N-Vinyl-2-pyrrolidone (NVP), is a colorless liquid that is widely used in various industries. It is a monomer that is used in the production of polymers and copolymers, such as polyvinylpyrrolidone (PVP) and poly(N-vinylpyrrolidone-co-vinyl acetate) (PVP/VA). NVP is also used as a solvent, a dispersant, and a surfactant in various applications.
Mechanism of Action
The mechanism of action of NVP is not fully understood, but it is believed to interact with various biomolecules such as proteins and nucleic acids. NVP can form hydrogen bonds with these biomolecules, which can affect their structure and function. NVP can also act as a surfactant, which can affect the stability and solubility of various compounds.
Biochemical and Physiological Effects:
NVP has been shown to have low toxicity and is generally considered safe for use. However, it can cause skin irritation and eye irritation if it comes into contact with the skin or eyes. NVP can also cause respiratory irritation if it is inhaled. In terms of its biochemical and physiological effects, NVP has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
NVP has several advantages for use in lab experiments. It is a versatile compound that can be used in various applications, and it has low toxicity and is generally considered safe for use. However, it also has some limitations. NVP can be difficult to handle and store, as it is sensitive to moisture and can degrade over time. It can also be expensive and may not be readily available in some labs.
Future Directions
There are several future directions for the research and development of NVP. One area of interest is the development of new drug delivery systems that use NVP as a carrier. Another area of interest is the development of new materials that use NVP as a monomer, which have applications in various industries. Additionally, further research is needed to fully understand the mechanism of action of NVP and its potential therapeutic applications.
Scientific Research Applications
NVP has been extensively studied for its various applications in the fields of medicine, biotechnology, and materials science. In medicine, NVP is used as a drug delivery system, as it can form complexes with various drugs and improve their solubility and bioavailability. In biotechnology, NVP is used as a stabilizer and a surfactant in the production of proteins and enzymes. In materials science, NVP is used as a monomer in the production of various polymers and copolymers, which have applications in adhesives, coatings, and films.
properties
IUPAC Name |
(5R)-5-ethenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDXEVJHXWJAE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CCC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93288-24-5 | |
| Record name | 5-Vinyl-2-pyrrolidinone, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093288245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-VINYL-2-PYRROLIDINONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D36OZ3F2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]-](/img/structure/B3361717.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]acetonitrile](/img/structure/B3361718.png)







![2,8-Dimethyloctahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B3361790.png)